

In-Depth Technical Guide: NHPI-PEG4-C2-Pfp Ester

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Compound of Interest

Compound Name: NHPI-PEG4-C2-Pfp ester

Cat. No.: B8064974 Get Quote

CAS Number: 2101206-46-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of **NHPI-PEG4-C2-Pfp ester**, a heterobifunctional linker integral to the development of advanced Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on its chemical properties, applications, and relevant experimental considerations.

Core Chemical Properties

NHPI-PEG4-C2-Pfp ester is a non-cleavable linker designed for stable conjugation of payloads to antibodies. Its structure incorporates a hydrophilic polyethylene glycol (PEG) spacer, an N-Hydroxyphthalimide (NHPI) ester, and a pentafluorophenyl (Pfp) ester reactive group.



Property	Value	Source
CAS Number	2101206-46-4	[1]
Molecular Formula	C25H24F5NO9	
Molecular Weight	577.46 g/mol	[2]
Appearance	Colorless to light-colored liquid	[1]
Purity	≥97.0% (as determined by NMR)	
Solubility	Soluble in organic solvents such as DMSO and DMF	-

The Role of NHPI-PEG4-C2-Pfp Ester in Antibody-Drug Conjugates

Antibody-Drug Conjugates are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The linker component is critical, connecting the antibody and the payload and influencing the overall stability, efficacy, and safety of the ADC.

NHPI-PEG4-C2-Pfp ester serves as a non-cleavable linker, meaning the payload is released through the degradation of the antibody in the lysosome of the target cell. This design offers several advantages:

- Enhanced Stability: Non-cleavable linkers generally exhibit greater stability in the bloodstream compared to their cleavable counterparts, minimizing premature drug release and off-target toxicity.
- Hydrophilicity: The four-unit PEG spacer enhances the water solubility of the linker and the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.
- Controlled Drug Release: The payload is released intracellularly, concentrating the cytotoxic effect within the target cancer cells.



The Pfp ester group is a key feature of this linker. Pfp esters are known to be more stable towards hydrolysis than the more commonly used N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and controlled conjugation reactions.[3]

Experimental Protocols and Considerations

The following provides a general methodology for the conjugation of **NHPI-PEG4-C2-Pfp ester** to an antibody. It is important to note that specific reaction conditions should be optimized for each unique antibody and payload combination.

Materials

- Antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
- NHPI-PEG4-C2-Pfp ester
- Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
- Quenching reagent (e.g., Tris buffer or glycine)
- Purification system (e.g., size-exclusion chromatography)

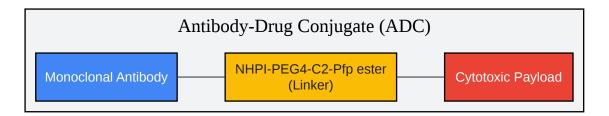
General Conjugation Procedure

- Antibody Preparation: Prepare the antibody at a known concentration in an amine-free buffer.
- Linker-Payload Activation (if applicable): In a separate reaction, the desired cytotoxic
 payload is typically first conjugated to the NHPI end of the linker. This step is highly
 dependent on the specific chemistry of the payload.
- Pfp Ester Activation and Conjugation to Antibody:
 - Dissolve the NHPI-PEG4-C2-Pfp ester (or the linker-payload construct) in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
 - Add the desired molar excess of the linker solution to the antibody solution. The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight.



- \circ The Pfp ester reacts with the primary amine groups on the antibody, primarily the ε-amino group of lysine residues, to form a stable amide bond.
- Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted Pfp ester.
- Purification: Remove unconjugated linker, payload, and any aggregates from the ADC using a suitable purification method like size-exclusion chromatography.
- Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Visualization of Key Processes General Structure of an Antibody-Drug Conjugate

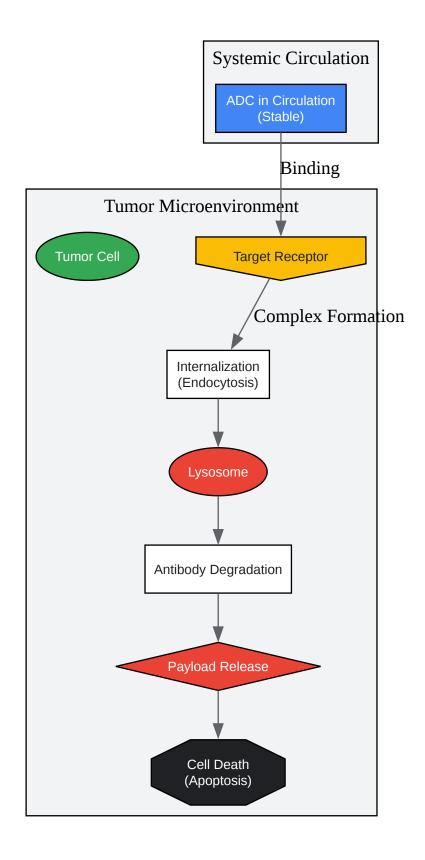


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Caption: Basic components of an Antibody-Drug Conjugate.

Simplified ADC Mechanism of Action



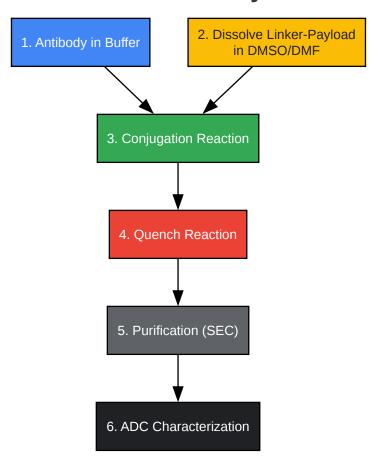


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Caption: Simplified workflow of ADC targeting and payload delivery.



Experimental Workflow for ADC Synthesis



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Caption: Key steps in the synthesis of an Antibody-Drug Conjugate.

Conclusion

NHPI-PEG4-C2-Pfp ester is a valuable tool in the construction of next-generation Antibody-Drug Conjugates. Its non-cleavable nature, combined with a hydrophilic PEG spacer and a highly reactive yet stable Pfp ester, provides a robust platform for the development of ADCs with potentially improved therapeutic indices. The information and protocols provided in this guide serve as a foundational resource for researchers and developers working to advance the field of targeted cancer therapy. Further optimization and characterization will be essential for the successful clinical translation of ADCs utilizing this linker technology.



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